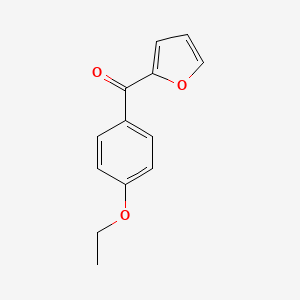

(4-Ethoxyphenyl)(2-furyl)methanone

Description

(4-Ethoxyphenyl)(2-furyl)methanone is a diarylketone featuring an ethoxy-substituted phenyl group and a 2-furyl moiety. This compound belongs to a broader class of methanones with diverse biological and physicochemical properties influenced by substituents on the aromatic rings.

Properties

IUPAC Name |

(4-ethoxyphenyl)-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBMRCNTZQFPOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21493-98-1 | |

| Record name | 4-ETHOXYPHENYL 2-FURYL KETONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(2-furyl)methanone typically involves the reaction of 4-ethoxybenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Ethoxybenzoyl chloride+2-FurylmethanolPyridine, Refluxthis compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)(2-furyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of (4-Ethoxyphenyl)(2-furyl)methanone typically involves the reaction of 4-ethoxybenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. The reaction is generally conducted under reflux conditions to facilitate product formation. The overall reaction can be summarized as follows:

Chemical Properties and Reactions

This compound can undergo various chemical transformations:

- Oxidation : This compound can be oxidized to yield corresponding carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : The methanone group can be reduced to form alcohols with reducing agents such as sodium borohydride or lithium aluminum hydride.

- Electrophilic Substitution : The phenyl ring can participate in electrophilic substitution reactions, allowing for the introduction of different substituents.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further modifications that are crucial for creating novel materials and chemicals.

Biology

Research has indicated that this compound exhibits potential biological activities. Studies are ongoing to evaluate its antimicrobial and anti-inflammatory properties. For instance, derivatives of furan-containing compounds have been shown to possess significant antibacterial and antifungal activities, suggesting that this compound could lead to the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its interactions with biological targets are being studied to understand its mechanism of action, which may involve modulating enzyme activity or receptor binding .

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations used in industries ranging from pharmaceuticals to agrochemicals.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This suggests its potential utility in developing new antibiotics .

- Anti-Inflammatory Properties : Research indicates that certain derivatives may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism likely involves inhibiting specific pathways related to inflammation .

- Synthesis of Novel Compounds : Researchers have successfully synthesized new derivatives by modifying the structure of this compound, leading to compounds with enhanced biological activity profiles .

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)(2-furyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key Structural Analogues :

- (4-Methoxyphenyl)(2-methylphenyl)methanone (): Dihedral angle between benzene rings = 56.34°, indicating moderate planarity disruption.

- (4-Chlorophenyl)(2-furyl)methanone (): Molecular formula = C11H7ClO2; hydrophobic due to chloro substituent.

- 5-(4-Bromophenyl)-2-furylmethanone (): Bromine increases molecular weight (C18H13BrO3) and polarizability.

- 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone (): Melting point = 90–92°C; fluorinated derivatives often exhibit higher thermal stability.

Table 1: Physical Properties of Selected Methanones

| Compound | Molecular Formula | Melting Point (°C) | Dihedral Angle (°) | Key Substituents |

|---|---|---|---|---|

| (4-Methoxyphenyl)(2-methylphenyl)methanone | C15H14O2 | Not reported | 56.34 | Methoxy, methyl |

| (4-Chlorophenyl)(2-furyl)methanone | C11H7ClO2 | Not reported | Not reported | Chloro, furyl |

| 5-(4-Bromophenyl)-2-furylmethanone | C18H13BrO3 | Not reported | Not reported | Bromo, methoxy, furyl |

| 2-(4-Fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone | C15H13FO3 | 90–92 | Not reported | Fluoro, hydroxy, methoxy |

Insights :

- Ethoxy vs.

- Halogen Effects : Chloro and bromo substituents enhance molecular weight and may improve thermal stability but reduce aqueous solubility due to increased hydrophobicity .

- Planarity : Dihedral angles between aromatic rings (e.g., 56.34° in methoxy derivatives) influence conjugation and electronic properties, which could affect reactivity and binding in biological systems .

Common Methods :

- Friedel-Crafts Acylation: Used for introducing ketone groups to aromatic rings (e.g., synthesis of 1-(2-chloro-6-hydroxy-4-methoxyphenyl)ethanone via AlCl3 catalysis; ).

- Nucleophilic Substitution: Employed in triazole and piperazine-containing methanones (e.g., 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones; ).

- Catalyzed Cyclization: Pyrazole derivatives synthesized using PTSA in ethanol (e.g., 3,5-dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone; ).

Insights :

- Piperazinyl and triazole-linked methanones often involve multi-step syntheses but achieve high bioactivity .

Reported Bioactivities :

Table 3: Bioactivity Profiles

Insights :

- Ethoxy groups may improve metabolic stability compared to methoxy groups, extending half-life in vivo.

- Fluorinated derivatives (e.g., 4-fluorophenyl analogues) often show enhanced bioavailability due to fluorine’s electronegativity and small atomic radius .

Biological Activity

(4-Ethoxyphenyl)(2-furyl)methanone, also known by its CAS number 21493-98-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological effects, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-ethoxybenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. The reaction is conducted under reflux conditions to facilitate product formation:

This compound exhibits unique properties due to the presence of the ethoxy group, which can influence both its chemical reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, this compound reduced inflammatory markers such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight . This suggests potential therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound exhibits selective toxicity towards cancer cell lines. For example, in MCF-7 breast cancer cells, it induced apoptosis at concentrations above 25 µM, highlighting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory pathways or cellular proliferation, thereby modulating their activity. The exact pathways remain under investigation but could involve the inhibition of NF-kB signaling and modulation of apoptotic pathways .

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the ethoxy group enhanced antibacterial activity against Gram-positive bacteria, with some derivatives showing up to a 70% increase in potency compared to the parent compound .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethoxyphenyl)(2-furyl)methanone, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or oxidation of a pre-functionalized precursor. For example, oxidation of a secondary alcohol using KMnO₄ or CrO₃ under acidic conditions (e.g., H₂SO₄) is common . Substitution reactions on the ethoxy group may require nucleophilic agents like alkoxides or amines under reflux conditions. Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients. Yield optimization requires careful control of stoichiometry and reaction time.

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

- Methodology :

- X-ray crystallography : Use SHELX software for structure refinement. A single-crystal X-ray diffraction study (e.g., using Mo-Kα radiation, λ = 0.71073 Å) can determine bond lengths, angles, and dihedral angles between the ethoxyphenyl and furyl rings .

- Spectroscopy : IR spectroscopy identifies carbonyl (C=O) stretches (~1680 cm⁻¹) and aromatic C-H vibrations. ¹H NMR (CDCl₃) resolves signals for ethoxy (-OCH₂CH₃, δ ~1.4 ppm triplet, δ ~4.0 ppm quartet) and furyl protons (δ ~6.5–7.5 ppm) .

Q. What are the primary biological or pharmacological research applications of this compound?

- Methodology : The compound serves as a precursor for bioactive molecules. For example:

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition using Ellman’s method, comparing IC₅₀ values to reference standards like eserine .

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to determine minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between computational and experimental molecular geometries?

- Methodology : Compare DFT-optimized structures (e.g., B3LYP/6-31G(d)) with experimental XRD data. For instance, dihedral angles between aromatic rings in (4-Methoxyphenyl)(2-methylphenyl)methanone were experimentally determined as 56.34° , which may differ from computational models due to crystal packing effects. Use Mercury or Olex2 for visualization and validation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Functional group modulation : Replace the ethoxy group with fluorine or methoxy to study electronic effects on bioactivity. For example, fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) show enhanced metabolic stability .

- Docking studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., AChE) to predict binding affinities. Correlate docking scores with experimental IC₅₀ values .

Q. How can conflicting spectral data (e.g., NMR vs. MS) be reconciled during compound characterization?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₃H₁₂O₃) to rule out impurities.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, furyl protons may couple with adjacent substituents, causing splitting patterns that MS alone cannot clarify .

Q. What experimental designs are suitable for studying the compound’s role in metal ion chelation or polymer synthesis?

- Methodology :

- Coordination chemistry : Test metal ion (e.g., Cu²⁺, Fe³⁺) uptake using UV-Vis titration. Compare with poly(2-furyl) methylenesulfide resins, which show affinity for heavy metals in aqueous solutions .

- Polymerization : Initiate radical polymerization with AIBN or study photopolymerization kinetics using DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.